molecular formula C11H8ClNO3S B1419654 11-chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-6-carboxylic acid CAS No. 1236270-06-6

11-chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-6-carboxylic acid

Cat. No.: B1419654
CAS No.: 1236270-06-6
M. Wt: 269.7 g/mol
InChI Key: BXUSSTYMXIMALU-UHFFFAOYSA-N
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Description

Chemical Identity: The compound 11-chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0²,⁶]dodeca-1(12),8,10-triene-6-carboxylic acid (CAS: 1236270-06-6) is a tricyclic heterocyclic molecule containing sulfur (thia), nitrogen (aza), and oxygen (oxo) atoms. Its molecular formula is C₁₁H₈ClNO₃S, with a molar mass of 269.7 g/mol . Synonyms include 7-Chloro-2,3-dihydro-1-oxopyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylic acid, reflecting its fused benzothiazole-pyrrolidine core with a carboxylic acid substituent .

Structural Features: The tricyclic framework comprises a bicyclo[6.4.0] system fused to a smaller heterocyclic ring, with a chlorine atom at position 11 and a carboxylic acid group at position 4.

Properties

IUPAC Name

7-chloro-1-oxo-2,3-dihydropyrrolo[2,1-b][1,3]benzothiazole-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S/c12-6-1-2-8-7(5-6)13-9(14)3-4-11(13,17-8)10(15)16/h1-2,5H,3-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUSSTYMXIMALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(N(C1=O)C3=C(S2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Heterocycle Formation

The initial step typically involves forming the fused heterocyclic framework, which can be achieved through intramolecular cyclization reactions. For example, the synthesis may start from precursor molecules such as substituted benzothiazoles or pyrrolo[2,1-b]benzothiazoles, which are cyclized under specific conditions.

Example:

  • Use of N-alkylation followed by cyclization with reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the heterocyclic core.

Oxidation to Incorporate Keto and Carboxylic Acid Groups

Oxidation of specific intermediates to introduce keto groups at the 3-position and oxidation to form the carboxylic acid at the 6-position can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under controlled conditions.

Example:

  • Oxidation of methyl or hydroxymethyl groups to carboxylic acids using KMnO₄ in aqueous conditions.

Final Functionalization and Purification

The final steps involve purification via recrystallization or chromatography, ensuring high purity of the target compound. These steps are often performed after confirming the structure via spectroscopic methods.

Representative Preparation Data Table

Step Reagents Conditions Purpose Yield References
Heterocycle formation Precursors like substituted benzothiazoles Cyclization with PPA or POCl₃ Form heterocyclic core Variable
Chlorination N-chlorosuccinimide (NCS) 0°C in DCM Introduce Cl at position 11 ~70-85%
Oxidation KMnO₄ or K₂Cr₂O₇ Aqueous, reflux Oxidize to keto and carboxylic acid 60-85%
Purification Recrystallization / chromatography Standard Purify final compound - -

Research Findings and Notable Notes

  • Reaction Conditions:
    The synthesis generally requires low temperatures during halogenation to prevent over-halogenation, and controlled oxidation to avoid degradation of the heterocyclic core.

  • Yield Variability:
    Yields depend heavily on the purity of intermediates and the specificity of halogenation and oxidation steps, with reported yields ranging from 60% to 85% in various studies.

  • Key Challenges:

    • Achieving regioselective chlorination at the 11-position.
    • Controlling oxidation to selectively convert methyl groups to carboxylic acids without damaging the heterocyclic framework.
  • Safety and Handling: Reagents such as NCS, KMnO₄, and POCl₃ are hazardous and require appropriate safety measures, including inert atmospheres and temperature control.

Chemical Reactions Analysis

Types of Reactions

11-chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

11-chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features Potential Applications
11-Chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0²,⁶]dodeca-1(12),8,10-triene-6-carboxylic acid (1236270-06-6) C₁₁H₈ClNO₃S 269.7 Cl (position 11), COOH (position 6) Tricyclic (thia/aza/oxo) Antimicrobial (inferred from structural analogs)
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (21593-23-7) C₁₇H₁₇N₃O₆S₂ 423.46 Acetoxymethyl, pyridinylthio group Bicyclic cephalosporin core Antibiotic (β-lactam class)
7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(2-furanylcarbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (103980-44-5) C₁₉H₁₇N₅O₇S₃·HCl 560.02 Thiazolyl, furanylcarbonyl thio Cephalosporin with extended side chains Broad-spectrum antibacterial
(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid C₁₆H₁₉N₃O₅S 365.41 4-Hydroxyphenyl, dimethyl groups Penicillin-like bicyclic system Antibiotic (aminopenicillin class)

Key Differences and Implications

Ring System Complexity :

  • The target compound features a tricyclic system (6.4.0.0²,⁶), whereas cephalosporins (e.g., CAS 21593-23-7 ) and penicillins (e.g., ) are bicyclic (e.g., bicyclo[4.2.0] or [3.2.0]). The tricyclic framework may enhance metabolic stability but reduce synthetic accessibility.

Substituent Effects :

  • The chlorine atom in the target compound (position 11) is unique compared to cephalosporins, which typically prioritize β-lactamase-resistant side chains (e.g., pyridinylthio or furanylcarbonyl groups ). Chlorine’s electronegativity could modulate reactivity or binding affinity.

However, the absence of a β-lactam ring in the target compound implies a distinct mechanism of action.

Molecular Weight and Bioavailability: The target compound’s lower molecular weight (269.7 vs.

Research Findings and Limitations

  • Antimicrobial Potential: While cephalosporins (e.g., ) are clinically validated antibiotics, the target compound’s bioactivity remains unconfirmed.
  • Synthetic Challenges : The tricyclic core’s synthesis likely requires multi-step heterocyclization, contrasting with the well-established fermentation-based production of β-lactams .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 11-chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0²,⁶]dodeca-1(12),8,10-triene-6-carboxylic acid, and what critical reaction conditions are required?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, tricyclic core formation may require precise temperature control (e.g., 60–80°C), acidic/basic catalysts (e.g., H₂SO₄ or K₂CO₃), and protection/deprotection of reactive groups like carboxylic acids. Chlorination at the C11 position often employs POCl₃ or SOCl₂ under anhydrous conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry and substituent positions, with aromatic protons in the 6.5–8.5 ppm range and carbonyl carbons at ~170 ppm .
  • X-ray crystallography : Resolves the bicyclic framework and stereochemistry, particularly for verifying the thia-aza bridge geometry .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, face shields, and fume hoods to avoid inhalation or skin contact.
  • First aid : For eye exposure, rinse with water for ≥15 minutes; for ingestion, administer activated charcoal .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational chemistry methods be applied to optimize the synthesis of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection (e.g., DMF vs. THF) and catalyst efficiency. Machine learning models trained on reaction databases can narrow optimal conditions (e.g., temperature, stoichiometry) by analyzing descriptors like steric hindrance and electronic effects .

Q. What strategies can resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer :

  • Assay standardization : Use isogenic cell lines and uniform MIC protocols (e.g., CLSI guidelines) to minimize variability in antimicrobial studies .
  • Metabolite profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with activity measurements .
  • Structural analogs : Compare SAR data with derivatives (e.g., chloro vs. nitro substituents) to isolate electronic vs. steric contributions .

Q. What methodologies are used to analyze the stability and degradation pathways of this compound under varying conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (pH 1–13), then track degradation via HPLC.
  • Kinetic modeling : Determine activation energy (Eₐ) for hydrolysis using Arrhenius plots to predict shelf-life .
  • Isolation of degradants : Prep-HPLC or TLC isolates intermediates for structural elucidation (e.g., lactam ring opening or thia-aza bridge cleavage) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Scaffold diversification : Introduce substituents at C3 (oxo group) or C6 (carboxylic acid) to modulate polarity and bioavailability.
  • Bioisosteric replacement : Replace the thia-aza bridge with oxa-aza or dithiolane systems to enhance metabolic stability .
  • Docking simulations : Prioritize derivatives with improved binding to target enzymes (e.g., bacterial penicillin-binding proteins) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-6-carboxylic acid
Reactant of Route 2
11-chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-6-carboxylic acid

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